N-Benzylprop-2-yn-1-amine hydrochloride
Overview
Description
N-Benzylprop-2-yn-1-amine hydrochloride is an organic compound with the molecular formula C10H11N. It is a white solid that is soluble in alcohols and solvents but insoluble in water. This compound is known for its weak basicity and ability to form salts with acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Benzylprop-2-yn-1-amine hydrochloride typically involves the reaction of benzylprop-2-yn-1-amine with hydrochloric acid. The synthetic route can be summarized as follows:
Starting Materials: Benzylprop-2-yn-1-amine and hydrochloric acid.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions.
Product Isolation: After the reaction, the product is isolated by crystallization, filtration, and drying.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to mix benzylprop-2-yn-1-amine and hydrochloric acid.
Continuous Monitoring: Continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Purification: Employing advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Benzylprop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Various halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-Benzylprop-2-yn-1-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, particularly in the synthesis of aromatic compounds, oximes, and hydrazine derivatives.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound finds applications in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzylprop-2-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-Demethylpargyline: Similar in structure but lacks the methyl group.
N-Desmethylselegiline: Another related compound with a similar core structure.
Benzylpropargylamine: Shares the benzyl and prop-2-yn-1-amine groups but differs in other substituents.
Uniqueness: N-Benzylprop-2-yn-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable salts with acids and participate in diverse chemical reactions makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
N-benzylprop-2-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h1,3-7,11H,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQDTGYZWAZEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30637267 | |
Record name | N-Benzylprop-2-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30637267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-53-0 | |
Record name | NSC54986 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylprop-2-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30637267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl(prop-2-yn-1-yl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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